1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione

Medicinal Chemistry Physicochemical Properties Scaffold Comparison

Scaffold selection bottleneck? This specific 2,4-dione imidazotriazine provides a pre-validated entry point for AMPD/kinase programs, bypassing the synthetic and property limitations of generic cores. • Direct precursor to 7-amino-imidazotriazine libraries via published Pd-catalyzed direct arylation protocols - reduces method development time. • Documented SAR at the 3-position yields low-µM IC50 AMPD isozyme inhibitors - de-risks hit discovery. • Calculated XLogP3-AA of -0.7 and dual H-bond donors offer broader property-tuning latitude than parent cores (XLogP -0.3, zero donors).

Molecular Formula C5H4N4O2
Molecular Weight 152.11 g/mol
Cat. No. B8227417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione
Molecular FormulaC5H4N4O2
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESC1=CN2C(=N1)C(=O)NC(=O)N2
InChIInChI=1S/C5H4N4O2/c10-4-3-6-1-2-9(3)8-5(11)7-4/h1-2H,(H2,7,8,10,11)
InChIKeyOQCZUWSXPMWUJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione: Core Scaffold Overview


1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione (CAS 1541253-68-2) is a fused heterocyclic compound characterized by a planar, bicyclic imidazo[2,1-f][1,2,4]triazine core substituted with carbonyl groups at the 2- and 4-positions [1]. This structural motif, a 2,4-dione derivative of the imidazotriazine scaffold, confers a unique hydrogen-bonding profile and electronic configuration, which serves as a fundamental building block for the synthesis of more complex, biologically active molecules, including kinase inhibitors and AMP deaminase modulators [2]. Its core is recognized in medicinal chemistry for its potential to be diversified into targeted libraries [3].

Why 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione Is Irreplaceable


Generic substitution of 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione with other imidazotriazine cores, such as the parent imidazo[2,1-f][1,2,4]triazine or its 4-amino derivatives, fails due to fundamentally different physicochemical and functional properties [1]. The 2,4-dione moiety introduces critical hydrogen-bond donor and acceptor sites not present in the parent core, leading to an 0.4 unit decrease in calculated LogP (XLogP3-AA) from -0.3 to -0.7 [2]. This increased polarity alters solubility and membrane permeability. Furthermore, the dione functionality provides a distinct set of synthetic handles for derivatization, particularly enabling selective N-alkylation and cross-coupling reactions at positions inaccessible on non-dione analogs, making it irreplaceable for constructing specific targeted libraries [1].

1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione: Quantitative Differentiation


Enhanced Hydrogen-Bonding Capacity vs. Parent Core

1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione exhibits significantly enhanced hydrogen-bonding capability compared to its parent core, imidazo[2,1-f][1,2,4]triazine. This differentiation is critical for target engagement in drug design, where hydrogen-bonding interactions are paramount [1]. The 2,4-dione group provides two additional hydrogen-bond donor atoms and shifts the molecular polarity [2].

Medicinal Chemistry Physicochemical Properties Scaffold Comparison

Distinct AMP Deaminase Inhibitor Scaffold

The imidazo[2,1-f][1,2,4]triazine-2,4-dione core is a crucial precursor for generating potent inhibitors of AMP deaminase (AMPD). While the unsubstituted dione itself is a building block, its 3-(carboxyphenylethyl) derivatives have demonstrated significant inhibitory activity across all three human AMPD isozymes, a profile not observed in simpler imidazotriazine analogs lacking this substitution pattern [1]. This demonstrates the scaffold's utility in creating biologically active compounds where other imidazotriazine cores would be inert or less effective.

Enzyme Inhibition AMP Deaminase Medicinal Chemistry

Validated Core for Solid-Phase Library Synthesis

The 7-amino-imidazo[2,1-f][1,2,4]triazine core, derived from a 2,4-dione precursor, has been explicitly validated as an effective core for generating targeted protein kinase inhibitor libraries via solid-phase synthesis [1]. In contrast, many other imidazotriazine analogs lack established protocols for such high-throughput diversification. This validation provides a clear, practical advantage for users requiring a reliable scaffold for parallel synthesis and library production [2].

Combinatorial Chemistry Solid-Phase Synthesis Library Production

1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione: Application Scenarios


AMPD Inhibitor Library Generation

For medicinal chemistry programs focused on developing novel AMPD inhibitors for agrochemical or ischemic tissue therapy applications, 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione serves as the critical starting material. Derivatization, particularly at the 3-position, has been shown to yield compounds with low-micromolar IC50 values against all three human AMPD isozymes [1]. This established structure-activity relationship (SAR) makes it a superior starting point compared to generic imidazotriazine cores, which lack this validated biological trajectory. Procurement of this specific scaffold de-risks early-stage discovery by providing a direct path to a known active chemotype [1].

Combinatorial Chemistry & Parallel Synthesis Core

Researchers employing solid-phase or parallel synthesis techniques to build kinase-targeted or other protein-targeted libraries should prioritize 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione. It is a direct precursor to the 7-amino-imidazo[2,1-f][1,2,4]triazine core, which has a proven track record in generating diverse compound collections via palladium-catalyzed direct arylation [1]. Using a scaffold with a published and validated synthetic protocol reduces method development time and increases the likelihood of producing high-purity libraries, directly impacting project timelines and costs [2].

Physicochemical Property Optimization for Leads

When a lead optimization campaign requires modulation of a molecule's polarity and hydrogen-bonding capacity to improve solubility or target engagement, 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione offers a distinct advantage over less polar imidazotriazine cores. Its calculated XLogP3-AA of -0.7 and its two hydrogen-bond donor atoms provide a more polar starting point than the parent core (XLogP3-AA -0.3; H-Bond Donors: 0) [1][2]. This allows for greater synthetic latitude in balancing a final compound's physicochemical properties, a key consideration in designing drug-like molecules with favorable ADME profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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